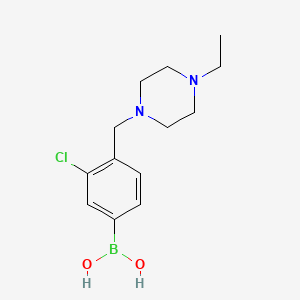
Acide (3-chloro-4-((4-éthylpipérazin-1-yl)méthyl)phényl)boronique
Vue d'ensemble
Description
“(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound that can be purchased from various suppliers . It has a molecular formula of C13H20BClN2O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.57 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki–Miyaura
L’acide (3-chloro-4-((4-éthylpipérazin-1-yl)méthyl)phényl)boronique est utilisé dans le couplage croisé de Suzuki–Miyaura (SM), une réaction essentielle en chimie organique pour la formation de liaisons carbone-carbone. Ce processus est privilégié en raison de ses conditions douces, de sa tolérance aux groupes fonctionnels et de l’utilisation de réactifs organoborés respectueux de l’environnement. Le rôle de l’this compound dans le couplage SM est crucial car il agit comme un agent nucléophile, transférant le groupe organique du bore au palladium pendant la transmétallation .
Protodéboronation et homologation
Dans le domaine de la chimie organique synthétique, l’this compound subit une protodéboronation, une réaction où la partie bore est éliminée. Ceci est associé à l’homologation de Matteson–CH2–, permettant une hydrométhylation d’alcène anti-Markovnikov, une transformation précieuse pour la synthèse de molécules complexes. La stabilité de l’this compound sous forme d’ester boronique en fait un candidat de choix pour de telles transformations .
Chimie médicinale : Agonistes des récepteurs muscariniques de l’acétylcholine
L’this compound est impliqué dans la synthèse d’amides biaryliques ayant une activité agoniste envers le sous-type M1 du récepteur muscarinique de l’acétylcholine. Ces récepteurs jouent un rôle dans la fonction cognitive, et les agonistes peuvent être des traitements potentiels pour la maladie d’Alzheimer et d’autres troubles cognitifs .
Applications dermatologiques
Le composé est utilisé dans la préparation d’esters d’acide borinique et de picolinate, qui ont des applications contre diverses maladies cutanées. La partie acide boronique de l’this compound fournit un site réactif pour d’autres transformations chimiques, conduisant au développement de traitements pour les affections cutanées .
Gestion de la douleur : Antagonistes de TRPV1
L’this compound sert de réactif dans la synthèse d’antagonistes de TRPV1. Ces antagonistes sont étudiés comme traitements de la douleur chronique en ciblant le récepteur TRPV1, qui est connu pour être impliqué dans la perception de la douleur .
Synthèse de la fluorène
L’this compound est un réactif dans les réactions d’insertion intramoléculaire de carbénoïde aromatique, qui sont utilisées pour la synthèse des fluorènes. Les fluorènes sont importants dans le développement de matériaux électroniques organiques en raison de leurs propriétés semi-conductrices .
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the attached (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) moiety) from boron to a transition metal catalyst, typically palladium . This forms a new metal-carbon bond, enabling the coupling of the (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl) group with other molecules .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the nature of the other molecules involved in the coupling reaction .
Result of Action
The molecular and cellular effects of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling, the primary result is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling can be affected by the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the presence of water can lead to the hydrolysis of boronic acids, potentially affecting the stability of (3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid .
Propriétés
IUPAC Name |
[3-chloro-4-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14(18)19)9-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYBHGCTFMYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCN(CC2)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163310 | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-25-8 | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[(4-ethyl-1-piperazinyl)methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


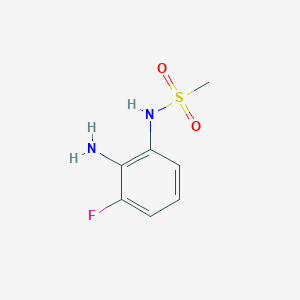

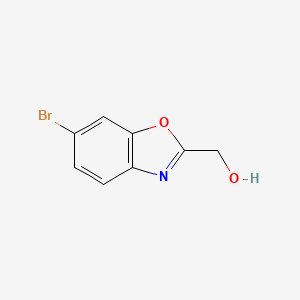
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)



![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)
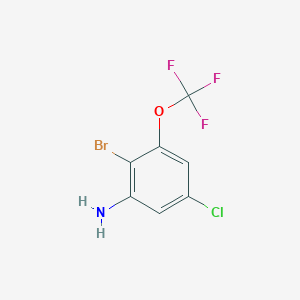


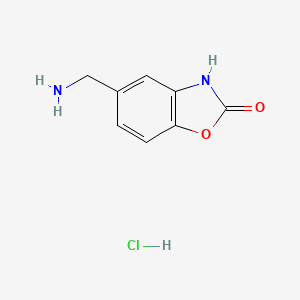
![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)
